![molecular formula C15H12O4 B010126 4-[4-(Methoxycarbonyl)phenyl]benzoic acid CAS No. 109963-61-3](/img/structure/B10126.png)
4-[4-(Methoxycarbonyl)phenyl]benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers typically start with commercially available starting materials, such as 4-phenylbenzoic acid (also known as 4-biphenylcarboxylic acid ) . The introduction of a methoxycarbonyl group at the para position of one of the phenyl rings leads to the formation of our target compound. Various synthetic routes exist, including esterification or carboxylation reactions.
Physical And Chemical Properties Analysis
Scientific Research Applications
Crystallography
The crystal structure of 4-(methoxycarbonyl)benzoic acid has been studied . The compound forms a monoclinic crystal structure with a = 4.8541 (19) Å, b = 5.880 (2) Å, c = 29.1938 (11) Å, β = 91.430 (5)°, V = 833.0 (5) Å^3, Z = 4, Rgt (F) = 0.0477, wRref (F2) = 0.1259, T = 296 (2) K .
Synthetic Chemistry
The compound is synthesized through esterification of dicarboxylic acids . The commercially crude compound was recrystallized two times from MeOH/water (1:1) solution, and then colourless plate crystals were obtained by slow evaporation at room temperature within 3 days .
Antineoplastic Agent Synthesis
The compound is used as an intermediate to synthesize the antineoplastic agent Bexarotene . Bexarotene is a retinoid specifically selective for retinoid X receptors as opposed to retinoic acid receptors, used in the treatment of cutaneous T-cell lymphoma.
Super Fiber Material Synthesis
The compound is also used to synthesize a super fiber material, Poly (p-phenylene benzothiazole), PBO . PBO is a high-performance organic fiber used in various applications due to its high strength and modulus, excellent thermal stability, good flame resistance, and good chemical resistance.
Energy Source for Microbial Growth
4-Methoxybenzoic acid, a similar compound, is the sole source of carbon and energy for growth in the cultures of Nocardia sp. DSM 1069 . This suggests potential applications in biotechnology and environmental science.
Electrochemistry
4-Methoxybenzoic acid was used in oxidation and reduction of cytochrome c in solution through different self-assembled monolayers on gold electrodes using cyclic voltammetry . This indicates its potential use in bioelectrochemistry and sensor development.
properties
IUPAC Name |
4-(4-methoxycarbonylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-15(18)13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(16)17/h2-9H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKHRLCRYVOFEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30558004 | |
Record name | 4'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Methoxycarbonyl)phenyl]benzoic acid | |
CAS RN |
109963-61-3 | |
Record name | 4'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30558004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[4-(methoxycarbonyl)phenyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.